Heteroaryl-pyrazole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroaryl-pyrazole derivative 2 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heteroaryl-pyrazole derivative 2 typically involves the cyclocondensation of diketones with hydrazine in an acid medium. This reaction is carried out at ambient temperature in N,N-dimethylacetamide, yielding the corresponding pyrazoles with good regioselectivity . Another method involves the use of transition-metal catalysts and photoredox reactions to access the pyrazole moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Heteroaryl-pyrazole derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
Heteroaryl-pyrazole derivative 2 has a wide range of scientific research applications:
Mechanism of Action
Heteroaryl-pyrazole derivative 2 can be compared with other pyrazole derivatives such as:
Celecoxib: A potent anti-inflammatory drug.
Rimonabant: An anti-obesity drug.
Fezolamide: An antidepressant agent.
Uniqueness: this compound stands out due to its unique substitution pattern and the presence of heteroaryl groups, which confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Comparison with Similar Compounds
- Celecoxib
- Rimonabant
- Fezolamide
- Betazole
- Difenamizole
Properties
Molecular Formula |
C20H16F3N5O4S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-[5-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H16F3N5O4S/c1-28-17(11-31-14-7-5-13(6-8-14)20(21,22)23)16(10-25-28)19-26-18(27-32-19)12-3-2-4-15(9-12)33(24,29)30/h2-10H,11H2,1H3,(H2,24,29,30) |
InChI Key |
ZHBWEWSSDGSLAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)S(=O)(=O)N)COC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.